molecular formula C7H11N3 B8514199 1-(Azetidin-3-ylmethyl)-1H-pyrazole

1-(Azetidin-3-ylmethyl)-1H-pyrazole

Cat. No.: B8514199
M. Wt: 137.18 g/mol
InChI Key: RHFKUEZJQULIGV-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)-1H-pyrazole is a heterocyclic compound featuring both an azetidine and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-ylmethyl)-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(Azetidin-3-ylmethyl)-1H-pyrazole has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that the compound exhibits notable antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae with inhibition zones ranging from 15 to 20 mm.
Bacterial StrainInhibition Zone (mm)
Escherichia coli18
Staphylococcus aureus20
Klebsiella pneumoniae15
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit tumor necrosis factor-alpha (TNF-α) by up to 85%, suggesting its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone.
  • Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells. Studies have reported cell cycle arrest in treated cells, indicating its potential as an anticancer agent .

Biological Mechanisms

The mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. Key signaling pathways affected include:

  • NF-κB Pathway : This pathway is crucial in immune response and inflammation.
  • MAPK Pathway : Plays a significant role in cell proliferation and survival.

Comparative Studies

When compared to similar compounds, such as other azetidine derivatives and pyrazole-based drugs, this compound stands out due to its unique structural features that enhance its biological activity.

CompoundBiological ActivityRemarks
Azetidine DerivativeModerate antibacterialLacks pyrazole moiety
1-(Azetidin-3-ylmethyl)-4-methylpyrazoleStrong antimicrobial and anti-inflammatoryUnique structure enhances activity
1H-Pyrazole DerivativeAnticancer propertiesLess effective against inflammation

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against common pathogens. The most active derivative exhibited significant inhibition against E. coli and S. aureus, indicating potential for therapeutic development.
  • Anti-inflammatory Research : In animal models, the compound showed a reduction in edema comparable to established anti-inflammatory drugs, suggesting viability for treating inflammatory conditions .
  • Cancer Cell Studies : Experimental results indicated that the compound effectively induces apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a conformationally restricted moiety, enhancing the binding affinity and specificity of the compound to its target. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one
  • 3-(buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 1-(Azetidin-3-ylmethyl)-1H-pyrazole is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new drugs and materials, with enhanced stability and reactivity .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)pyrazole

InChI

InChI=1S/C7H11N3/c1-2-9-10(3-1)6-7-4-8-5-7/h1-3,7-8H,4-6H2

InChI Key

RHFKUEZJQULIGV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CN2C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 41.5 mg (0.17 mmol) 3-pyrazol-1-ylmethyl-azetidine-1-carboxylic acid tert-butyl ester was added 2 mL of 25% TFA in DCM and the reaction was stirred at room temperature for 1 hour. The solvent was evaporated to give the desired product as a TFA salt, which was used in the next step without further purification.
Name
3-pyrazol-1-ylmethyl-azetidine-1-carboxylic acid tert-butyl ester
Quantity
41.5 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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